2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a thiophene ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the following steps:
Preparation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the hydrazide: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 3-methylthiophene-2-carbaldehyde: The final step involves the condensation of the hydrazide with 3-methylthiophene-2-carbaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
3-methylthiophene-2-carbaldehyde: Another precursor used in the synthesis.
Hydrazides: A class of compounds with similar functional groups.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O2S |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-5-6-21-14(10)8-17-18-15(19)9-20-13-4-3-12(16)7-11(13)2/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+ |
InChI Key |
WYDNGTXUNQOIMV-CAOOACKPSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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